molecular formula C18H12F6O2 B1621441 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol CAS No. 247170-26-9

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol

Cat. No.: B1621441
CAS No.: 247170-26-9
M. Wt: 374.3 g/mol
InChI Key: CAWQSBSWIGDWAY-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol: is an organic compound characterized by the presence of trifluoromethyl groups and phenyl rings attached to a butynediol backbone. This compound is notable for its unique structural features, which include two trifluoromethyl groups and two phenyl groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and trifluoromethyl iodide.

    Formation of Intermediate: Phenylacetylene undergoes a coupling reaction with trifluoromethyl iodide in the presence of a palladium catalyst to form an intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as osmium tetroxide, to introduce hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols or alkanes.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the phenyl rings may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar in having trifluoromethyl groups but lacks the butynediol backbone.

    1,4-Diphenyl-2-butyn-1,4-diol: Similar backbone but lacks trifluoromethyl groups.

Uniqueness

1,4-Bis(trifluoromethyl)-1,4-diphenyl-2-butyn-1,4-diol is unique due to the combination of trifluoromethyl groups and phenyl rings on a butynediol backbone, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6O2/c19-17(20,21)15(25,13-7-3-1-4-8-13)11-12-16(26,18(22,23)24)14-9-5-2-6-10-14/h1-10,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWQSBSWIGDWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379318
Record name 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247170-26-9
Record name 1,1,1,6,6,6-hexafluoro-2,5-diphenylhex-3-yne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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